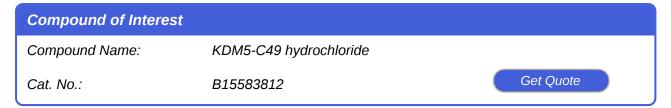


The Structure-Activity Relationship of KDM5-C49 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases. This technical guide provides an in-depth analysis of its structure-activity relationship (SAR), mechanism of action, and experimental evaluation. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways, this document serves as a comprehensive resource for researchers in epigenetics and drug discovery.

Introduction

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4), particularly H3K4me3 and H3K4me2.[1][2] Dysregulation of KDM5 activity is implicated in various cancers, making them attractive targets for therapeutic intervention. KDM5-C49, also known as KDOAM-20, has emerged as a key chemical probe for studying KDM5 biology and as a lead compound for drug development.[3][4] This guide explores the core aspects of its biochemical and cellular activity.

Quantitative Inhibitory Activity



KDM5-C49 hydrochloride demonstrates potent inhibition of the catalytic activity of KDM5A, KDM5B, and KDM5C. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Enzyme	IC50 (nM)
KDM5A	40[3][4]
KDM5B	160[3][4]
KDM5C	100[3][4]

Structure-Activity Relationship (SAR)

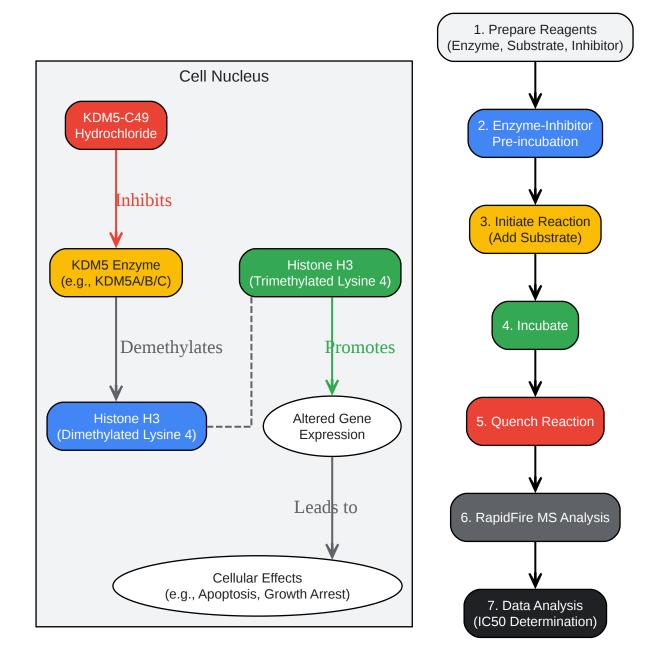
KDM5-C49 is an analogue of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known inhibitor of 2-oxoglutarate-dependent dioxygenases. The SAR of KDM5 inhibitors like KDM5-C49 is guided by their interaction with the enzyme's active site.

The core scaffold of these inhibitors typically chelates the active site Fe(II) ion, mimicking the binding of the co-substrate 2-oxoglutarate. The selectivity of KDM5-C49 for the KDM5 family over other Jumonji domain-containing histone demethylases is attributed to specific interactions with amino acid residues within the KDM5 active site.[5] While a detailed SAR study with numerous direct analogues of KDM5-C49 is not publicly available, comparisons with other KDM5 inhibitors reveal key structural features for potent inhibition. For instance, the carboxylate moiety is crucial for activity but imparts poor cell permeability.[6] This has led to the development of cell-permeable prodrugs, such as the ethyl ester KDM5-C70, which is hydrolyzed by intracellular esterases to release the active KDM5-C49.[6]

Mechanism of Action & Signaling Pathway

The primary mechanism of action of KDM5-C49 is the competitive inhibition of the KDM5 demethylase activity at the 2-oxoglutarate binding site.[5] By blocking the demethylation of H3K4, KDM5-C49 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3).[7] H3K4me3 is a key epigenetic mark associated with active gene transcription. The sustained methylation at H3K4 can alter gene expression patterns, which in cancer cells can lead to the suppression of tumor growth and the induction of apoptosis.[7]





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